molecular formula C22H22N6O7S2 B1456495 2-CeftazidiMe CAS No. 217796-42-4

2-CeftazidiMe

Katalognummer B1456495
CAS-Nummer: 217796-42-4
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: LRKHKETXQNDOKF-KZXIYFNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .


Synthesis Analysis

A route was developed to make [2H6]ceftazidime in eight steps from the commercially available labeled starting material [2H7]isobutyric acid . Ceftazidime complexes show higher activity than ceftazidime for some strains .


Molecular Structure Analysis

The molecular formula of Ceftazidime is C22H22N6O7S2, representing a molecular weight of 546.65 . The structure of Ceftazidime has been analyzed using various techniques such as FTIR, XRD, and TG/DTG curves .


Chemical Reactions Analysis

The electrochemical oxidation of Ceftazidime has been studied using a novel rare earth metal Ce and carbon nanotubes codoped PbO2 electrode . The results demonstrated that electrochemical oxidation of Ceftazidime over the G/CNT-Ce/PbO2-Ce electrode was highly effective .


Physical And Chemical Properties Analysis

Ceftazidime is a white to cream-colored crystalline powder . Solutions of Ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .

Wissenschaftliche Forschungsanwendungen

1. Antibiotic Resistance and Infections

Ceftazidime is extensively used in treating infectious complications in neutropenic patients, particularly those with pediatric cancer. It has been studied in the context of an outbreak of ceftazidime-resistant gram-negative bacillary infections in such patients, highlighting the emergence of novel beta-lactamases like TEM-26 which confer resistance (Naumovski et al., 1992). The drug's broad spectrum of antimicrobial activity has made it a mainstay in therapy for serious infections, but increasing resistance is a growing concern, especially among Enterobacteriaceae (Rains et al., 1995).

2. Pharmacokinetics in Critically Ill Patients

In critically ill patients, the pharmacokinetics of ceftazidime can vary significantly, affecting its efficacy. A study on ceftazidime dosing in such patients found wide variability in plasma drug concentrations, raising concerns about potential treatment failure and the emergence of antibiotic resistance (Young et al., 1997).

3. Ceftazidime-Avibactam Combination

Ceftazidime-avibactam, combining ceftazidime with a β-lactamase inhibitor, has been studied for its efficacy against drug-resistant pathogens. This combination has been shown to be effective in treating infections caused by aerobic Gram-negative organisms, including carbapenem-resistant Enterobacteriaceae and drug-resistant Pseudomonas aeruginosa (Shirley, 2018).

4. Efficacy in Cystic Fibrosis

Ceftazidime has been found effective in treating pulmonary exacerbations in cystic fibrosis patients, especially against Pseudomonas species. Its favorable pharmacokinetic characteristics make it a potential choice for managing such infections (Kercsmar et al., 1983).

5. Ceftazidime in Treating SARS-CoV-2 Infection

Interestingly, a study has identified ceftazidime as a potential drug to inhibit SARS-CoV-2 infection in vitro. It was found to block the spike protein-ACE2 interaction, suggesting a new application of ceftazidime beyond its antibacterial use (Lin et al., 2020).

Safety And Hazards

Ceftazidime should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Zukünftige Richtungen

Ceftazidime has been identified as a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction . Further clinical trials are required to determine the in vivo efficacy of these combination treatments in true clinical infections .

Relevant Papers The relevant papers retrieved provide valuable information about Ceftazidime. For instance, one paper discusses the evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections . Another paper discusses its potential use as a drug to inhibit SARS-CoV-2 infection .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKHKETXQNDOKF-KZXIYFNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71433543

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CeftazidiMe
Reactant of Route 2
2-CeftazidiMe
Reactant of Route 3
2-CeftazidiMe
Reactant of Route 4
2-CeftazidiMe
Reactant of Route 5
2-CeftazidiMe
Reactant of Route 6
2-CeftazidiMe

Citations

For This Compound
1,310
Citations
HS Sader, M Castanheira, RK Flamm… - Antimicrobial agents …, 2014 - Am Soc Microbiol
The activities of the novel β-lactam–β-lactamase inhibitor combination ceftazidime-avibactam and comparator agents were evaluated against a contemporary collection of clinically …
Number of citations: 142 journals.asm.org
RE Mendes, M Castanheira, LN Woosley… - International journal of …, 2018 - Elsevier
… The prevalence is lower than that for the cUTI phase 2 ceftazidime-avibactam trial (36.4%) [7… collected from patients enrolled in the cUTI phase 2 ceftazidime-avibactam trial [7]. These …
Number of citations: 32 www.sciencedirect.com
F Rossi, AP Cury, MRG Franco, R Testa… - Brazilian Journal of …, 2017 - SciELO Brasil
… 2 Ceftazidime–avibactam and comparator antibacterial agents were tested by reference broth microdilution against 417 non-repetitive Gram-negative bacilli (387 unselected, plus 30 …
Number of citations: 15 www.scielo.br
K Mochizuki, Y Yamashita, M Torisaki, M Komatsu… - Ophthalmic …, 1992 - karger.com
The concentration of ceftazidime was determined in the aqueous humor and the vitreous body of normal, vitrectomized and aphakic/vitrectomized eyes and in the serum of albino …
Number of citations: 27 karger.com
L Martínez-García, JM González-Alba, F Baquero… - MBio, 2018 - Am Soc Microbiol
In recent decades, carbapenems have been considered the last line of antibiotic therapy for Gram-negative bacterial infections. Unfortunately, strains carrying a high diversity of β-…
Number of citations: 17 journals.asm.org
DA Church, JF Kanga, RJ Kuhn, TT Rubio… - The Pediatric …, 1997 - journals.lww.com
… Five patients experienced clinical relapses (3 ciprofloxacin, 2 ceftazidime/tobramycin) by the 2- to 4-week follow-up. Intent-to-treat analysis demonstrated similar clinical findings …
Number of citations: 80 journals.lww.com
DM Livermore, S Mushtaq, M Warner… - Antimicrobial agents …, 2011 - Am Soc Microbiol
Combinations of NXL104 with ceftazidime and aztreonam were tested against carbapenem-resistant members of the Enterobacteriaceae. Ceftazidime-NXL104 was active against …
Number of citations: 292 journals.asm.org
SD Hanes, GC Wood, V Herring, MA Croce… - The American journal of …, 2000 - Elsevier
Background: The adequacy of intermittent and continuous infusion ceftazidime for the treatment of nosocomial pneumonia in critically ill trauma patients was assessed by analyzing …
Number of citations: 136 www.sciencedirect.com
JJ Gaudereto, LV Perdigao Neto, GC Leite… - Antimicrobial agents …, 2019 - Am Soc Microbiol
Susceptibility of ceftazidime-avibactam and in vitro synergy with meropenem were investigated using disk approximation and time-kill assays against 11 multiresistant Acinetobacter …
Number of citations: 14 journals.asm.org
TR Keepers, M Gomez, C Celeri… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
… tested; avibactam added to the 2× ceftazidime-avibactam MIC suspension caused a 1.26-log … effect for this isolate when added to 2× ceftazidime-tazobactam MIC and when added to 4× …
Number of citations: 130 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.